2-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride
Description
This compound (CAS: N/A; referred to as SY096026 in commercial catalogs) is a heterocyclic organic molecule featuring a fused tetrahydroindazole core substituted with a 1,1-dioxidotetrahydrothienyl group and an amine hydrochloride salt . The hydrochloride salt further improves stability and bioavailability, making it relevant for pharmaceutical research, particularly in kinase inhibition or central nervous system (CNS) targeting applications.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c12-11-9-3-1-2-4-10(9)13-14(11)8-5-6-17(15,16)7-8;/h8H,1-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYDSYAWPLPNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)N)C3CCS(=O)(=O)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activities based on diverse sources.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure features a thieno and indazole moiety which may contribute to its biological properties. The presence of a dioxido group enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives of thieno compounds have shown promising antibacterial and antifungal properties. For instance, studies on related thieno[2,3-f] compounds have reported effective inhibition against various microbial strains .
- Kinase Inhibition : Compounds structurally related to the target molecule have been identified as inhibitors of IKK2 (IκB kinase 2), which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and asthma .
- Cytotoxicity : Preliminary studies indicate that certain indazole derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Studies
A study conducted on thieno derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 μg/mL for various derivatives .
Kinase Inhibition Studies
In vitro assays revealed that related compounds could inhibit IKK2 activity with IC50 values in the low micromolar range. These findings suggest that the target compound may also possess similar inhibitory effects, warranting further investigation into its therapeutic potential against inflammatory diseases .
Cytotoxicity Assays
Research involving indazole derivatives showed promising results in inhibiting the growth of human cancer cell lines. The compound exhibited an IC50 value of approximately 25 μM against A549 lung cancer cells, indicating moderate cytotoxicity .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties. A research article published in the International Journal of Molecular Sciences demonstrated that derivatives of indazole, including the compound , exhibit significant inhibitory effects against cancer cell lines. Specifically, one derivative showed an IC50 value of 5.15 µM against the K562 cell line, indicating strong cytotoxicity towards cancer cells while maintaining selectivity for normal cells (IC50 = 33.2 µM) . This selectivity is crucial for developing effective cancer treatments with minimal side effects.
Neuropharmacological Potential
The compound also shows promise as a neuropharmacological agent. Research has indicated that indazole derivatives can act as serotonin receptor agonists, particularly targeting the 5-HT(2) receptor subtype. One analog was identified with an EC50 of 42.7 nM and high selectivity for the 5-HT(2) receptors compared to other serotonergic receptors . This property suggests potential applications in treating conditions such as ocular hypertension and glaucoma.
Structure-Activity Relationship Studies
To optimize the pharmacological properties of this compound, structure-activity relationship (SAR) studies are essential. These studies help identify which modifications to the molecular structure enhance efficacy and reduce toxicity. For instance, variations in substituents on the indazole ring can significantly impact biological activity and selectivity profiles .
Data Table: Summary of Key Findings
| Application Area | Compound Activity | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antitumor | Inhibitory effect on K562 cell line | 5.15 µM (cancer), 33.2 µM (normal) | Modulation of apoptosis via Bcl2/p53 pathway |
| Neuropharmacology | Agonist activity at serotonin 5-HT(2) receptors | EC50 = 42.7 nM | Selective activation of serotonin receptors |
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers synthesized several indazole derivatives and tested their efficacy against multiple cancer cell lines. The highlighted compound demonstrated significant cytotoxicity against K562 cells while preserving normal cell viability, supporting its potential as a safer alternative in cancer therapy .
Case Study 2: Neuropharmacological Effects
A separate study focused on evaluating the effects of indazole derivatives on serotonin receptors. The findings revealed that certain modifications to the core structure enhanced binding affinity and selectivity towards 5-HT(2) receptors, paving the way for new treatments for neurodegenerative diseases or mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the tetrahydroindazol-3-amine core but differ in substituents, electronic profiles, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Polarity and Solubility: The target compound’s sulfone group (1,1-dioxidotetrahydrothienyl) significantly increases polarity compared to non-sulfonated analogs like the ethyl- or methyl-substituted indazoles . This enhances water solubility, critical for oral bioavailability.
Acid-Base Properties : All analogs share a weakly basic amine (pKa ~5.1–5.2), favoring protonation at physiological pH. The hydrochloride salt in SY096026 and [2-(indazol-3-yl)ethyl]amine stabilizes the compound in aqueous environments .
Bioactivity Implications: The ethylamine chain in [2-(indazol-3-yl)ethyl]amine may hinder membrane permeability due to increased molecular weight and flexibility . The methyl group in 7-methyl-indazol-3-amine introduces steric effects that could interfere with target binding .
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows these key stages:
- Formation of the indazole core with appropriate substitution on the nitrogen or carbon atoms.
- Introduction of the tetrahydrothienyl sulfone moiety (1,1-dioxidotetrahydro-3-thienyl group) via coupling or substitution reactions.
- Conversion to the hydrochloride salt for improved stability and isolation.
Key Reaction Conditions and Reagents
From patent WO2012146318A1 and related sources, the synthesis involves:
- Coupling agents such as bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, 1,1'-carbonyldiimidazole, or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to facilitate amide or amine bond formation.
- Bases like triethylamine, 4-dimethylaminopyridine, or N-methylmorpholine to neutralize acids formed during coupling.
- Solvents including dichloromethane, 1,2-dichloroethane, and dimethylformamide (DMF) to dissolve reactants and control reaction rates.
- Oxidation steps to convert sulfur-containing groups to sulfone (1,1-dioxide) functionality, typically using hydrogen peroxide or other oxidants.
- Temperature control ranging from -10°C up to reflux temperatures depending on the reaction step to optimize yield and selectivity.
Stepwise Preparation Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of tetrahydrothienyl sulfone intermediate | Oxidation of tetrahydrothiophene derivatives with H2O2 or similar oxidants | Ensures sulfone (1,1-dioxide) formation |
| 2 | Preparation of substituted indazole amine core | Starting from indazole or indoline derivatives; protection/deprotection steps using Boc groups; lithiation and bromination for substitution | Protection with di-tert-butyl dicarbonate (BOC) in presence of NaOH; lithiation with sec-butyllithium and TMEDA |
| 3 | Coupling of sulfone moiety to indazole amine | Use of coupling agents (e.g., bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride) and bases (triethylamine) in solvents like dichloromethane or DMF | Reaction at 0°C to room temperature to avoid side reactions |
| 4 | Purification and isolation | Classical methods such as silica gel chromatography and crystallization from solvents like toluene or aqueous ethanol | Final compound isolated as hydrochloride salt for stability |
Detailed Reaction Examples
Oxidation of tetrahydrothiophene to sulfone : Treatment of tetrahydrothiophene with sodium hydroxide and hydrogen peroxide at ambient temperature for 24 hours yields the 1,1-dioxide sulfone derivative. This step is crucial to introduce the sulfone functionality necessary for the target compound.
Indazole core functionalization : Starting from commercially available indoline, protection with Boc groups is performed using di-tert-butyl dicarbonate and sodium hydroxide in THF or methylene chloride. Subsequent lithiation with sec-butyllithium in the presence of TMEDA, followed by quenching with ethyl chloroformate and bromination with N-bromosuccinimide, affords a brominated intermediate. Deprotection and oxidation steps yield the indazole carboxylic acid intermediate.
Coupling reaction : The sulfone intermediate is coupled with the indazole amine derivative using coupling agents such as bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride in the presence of bases like 4-dimethylaminopyridine. The reaction is typically conducted in dichloromethane at temperatures between 0°C and room temperature to ensure high yield and purity.
Salt formation and purification : The free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid, followed by purification through crystallization or chromatography. This enhances the compound's stability and facilitates handling.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Coupling agent | Bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, EDC·HCl | Facilitate amide/amine bond formation |
| Base | Triethylamine, 4-dimethylaminopyridine | Neutralize acid, catalyze reaction |
| Solvent | Dichloromethane, DMF | Dissolve reactants, control reaction |
| Temperature | -10°C to reflux (varies by step) | Optimize reaction rate and selectivity |
| Oxidant for sulfone | Hydrogen peroxide, NaOH | Convert sulfide to sulfone |
| Purification | Silica gel chromatography, crystallization | Isolate pure compound |
| Salt formation | HCl treatment | Stabilize compound as hydrochloride salt |
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Time | 3–5 hours | ±15% | |
| Temperature | Reflux (~110°C) | ±20% | |
| Solvent System | Acetic acid | Critical for purity |
Q. Table 2. Ecotoxicity Prediction vs. Experimental Data
| Endpoint | QSAR Prediction | Experimental LC₅₀ | Discrepancy |
|---|---|---|---|
| Daphnia magna (48h) | 2.1 mg/L | 1.8 mg/L | 14% |
| Zebrafish embryo | 5.3 mg/L | 4.7 mg/L | 11% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
